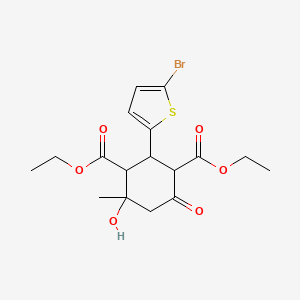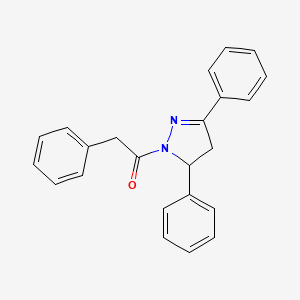
1-isopropyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
Beschreibung
The compound "1-isopropyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide" is a part of a broader class of pyrrolidine derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Pyrrolidine derivatives have been explored for their antioxidant, anticancer, and enzyme inhibition properties among other biological activities.
Synthesis Analysis
Pyrrolidine derivatives, including compounds with specific substituents like isopropyl, nitrophenyl, and carboxamide groups, are synthesized through various chemical routes. For example, Tumosienė et al. (2019) described the synthesis of pyrrolidine-3-carboxylic acid derivatives, highlighting methods that can be adapted for synthesizing compounds with similar structures (Tumosienė et al., 2019).
Molecular Structure Analysis
The molecular structure and conformation of pyrrolidine derivatives are crucial for their biological activities. Studies involving X-ray diffraction analysis provide detailed insights into their structural configurations, as seen in related compounds. For instance, Banerjee et al. (2002) conducted a structural analysis of a solvated pyrrolidine derivative, which could offer comparative insights into the molecular structure of "1-isopropyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide" (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical properties of pyrrolidine derivatives, including reactivity and interaction with other molecules, are influenced by their functional groups. Studies like those by Camiolo et al. (2003) on nitrophenyl derivatives of pyrrole diamides can provide insights into the chemical reactions involving nitro groups and their implications for the compound's properties (Camiolo et al., 2003).
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9(2)16-8-10(6-13(16)18)14(19)15-11-4-3-5-12(7-11)17(20)21/h3-5,7,9-10H,6,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOMHZMCOJEVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethyl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4010412.png)
![ethyl {3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4010415.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4010417.png)
![N-[2-(trifluoromethyl)phenyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4010438.png)
acetic acid](/img/structure/B4010448.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010451.png)
![N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010460.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010464.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4010477.png)
![5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B4010483.png)

![6-methoxy-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B4010497.png)
![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}phenylalanine](/img/structure/B4010501.png)